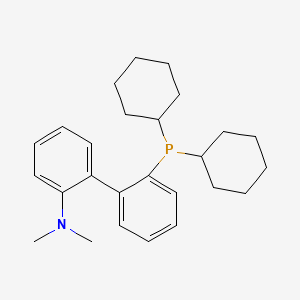

DavePhos

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h9-12,17-22H,3-8,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMZPXWZVTUONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370171 | |

| Record name | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213697-53-1 | |

| Record name | 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213697-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213697531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(DICYCLOHEXYLPHOSPHINO)-N,N-DIMETHYLBIPHENYL-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9877ONU78F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as DavePhos, is a highly effective and versatile electron-rich biaryl phosphine (B1218219) ligand.[1] Its unique structural features make it a valuable tool in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a key catalytic cycle. This information is intended to assist researchers, scientists, and drug development professionals in the effective application of this important synthetic tool.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | |

| Molecular Formula | C₂₆H₃₆NP | |

| Molecular Weight | 393.54 g/mol | |

| Melting Point | 121-124 °C (literature) | |

| Boiling Point | 539.6 ± 43.0 °C at 760 mmHg | |

| Solubility | Insoluble in water. Soluble in many organic solvents. | |

| Air Sensitivity | Air-sensitive |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for air-sensitive organophosphorus compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound using the capillary method with a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Sample Preparation: Inside an inert atmosphere glovebox, finely grind a small sample of this compound using a mortar and pestle.

-

Capillary Tube Loading: Pack the finely ground this compound into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Reporting: Report the melting point as a range. For pure, crystalline compounds, this range is typically narrow.

Boiling Point Determination (Vacuum Distillation)

Objective: To determine the boiling point of this compound at reduced pressure to prevent decomposition at high temperatures.

Apparatus:

-

Vacuum distillation apparatus with a short path distillation head

-

Perkin triangle (for collection of fractions without breaking the vacuum)

-

Heating mantle with a stirrer

-

Vacuum pump and pressure gauge

-

Inert gas source (e.g., Nitrogen or Argon)

-

Schlenk flask for sample and receiving flasks

Procedure:

-

Apparatus Assembly: Assemble the vacuum distillation apparatus, including the Perkin triangle, ensuring all joints are properly sealed and greased. The entire system should be flame-dried under vacuum and backfilled with an inert gas before introducing the sample.

-

Sample Introduction: Under a positive pressure of inert gas, transfer the this compound sample into the distillation flask.

-

Vacuum Application: Gradually apply vacuum to the system to the desired pressure.

-

Heating: Begin heating the distillation flask using the heating mantle while stirring the sample.

-

Distillation and Collection: As the sample begins to boil, the vapor will rise and condense in the condenser. The boiling point is the temperature at which the liquid and vapor are in equilibrium at the applied pressure. Record the temperature and the corresponding pressure. Collect the distillate in the receiving flask using the Perkin triangle to switch flasks without disturbing the vacuum.

-

Shutdown: Once the distillation is complete, cool the apparatus to room temperature before slowly releasing the vacuum and backfilling with inert gas.

Solubility Determination (Isothermal Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a constant temperature.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Sealed, airtight vials or flasks

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.2 µm)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Saturated Solution Preparation:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

-

Equilibration: Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

-

Concentration Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength or HPLC with a suitable detector).

-

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/L or mol/L, based on the measured concentration and the dilution factor.

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a cornerstone ligand in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms carbon-carbon bonds.[1] Its steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle, leading to high yields and broad substrate scope.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with this compound as the ligand.

References

The Role and Mechanism of DavePhos in Suzuki-Miyaura Coupling: A Technical Guide

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly in the construction of biaryl and substituted aromatic compounds.[1][2] These structural motifs are central to a vast array of pharmaceuticals, advanced materials, and natural products.[1] The efficacy of this palladium-catalyzed transformation is profoundly influenced by the choice of ligand coordinated to the metal center. Among the most powerful ligands developed for this purpose are the bulky, electron-rich dialkylbiaryl phosphines.[1] This guide provides an in-depth examination of one such ligand, 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as DavePhos. Its unique structural features confer remarkable reactivity and stability, making it a preferred choice for challenging coupling reactions.[3]

The Core Mechanism: Unraveling the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The this compound ligand plays a crucial role in enhancing the efficiency of each of these steps, primarily by promoting the formation of highly reactive, monoligated palladium(0) species (L-Pd(0)).[1]

Oxidative Addition

The cycle commences with the insertion of a low-valent palladium(0) complex into the carbon-halogen bond of an aryl or vinyl halide (Ar-X).[2][4] This step forms a square-planar palladium(II) intermediate. The rate of oxidative addition is often the rate-determining step of the entire cycle.[4]

The Role of this compound: this compound, being both sterically bulky and electron-donating, facilitates the formation of a monoligated L1Pd(0) complex.[1] This species is significantly more reactive than more highly coordinated palladium complexes (e.g., L2Pd(0)).[1] The smaller size of the L1Pd(0) intermediate allows the aryl halide substrate to approach the metal center more closely, thereby accelerating the rate of oxidative addition.[1] The electron-rich nature of the dicyclohexylphosphino group further enhances the nucleophilicity of the palladium center, promoting its insertion into the C-X bond.[4][6]

Transmetalation

Following oxidative addition, the transmetalation step involves the transfer of the organic moiety from the organoboron reagent (e.g., a boronic acid, Ar'-B(OH)₂) to the palladium(II) center, displacing the halide.[7][8] This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻).[1][9]

The Role of this compound: The steric bulk of the this compound ligand is believed to create a more open coordination sphere around the palladium atom in the L1Pd(Ar)X intermediate.[1] This facilitates the approach and coordination of the boronate species, thereby promoting a faster rate of transmetalation compared to less bulky ligands that might lead to a more crowded, less reactive intermediate.[1]

Reductive Elimination

The final step of the cycle is reductive elimination, where the two organic groups (Ar and Ar') on the diarylpalladium(II) intermediate couple to form the desired biaryl product (Ar-Ar').[2][4] This process regenerates the catalytically active palladium(0) species, allowing it to re-enter the cycle.[2] For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the palladium center.[4][10]

The Role of this compound: The combination of steric bulk and strong electron-donating character in this compound is critical for accelerating reductive elimination.[1][6] The bulky dicyclohexylphosphino and biphenyl (B1667301) backbone create significant steric strain in the diarylpalladium(II) intermediate. This strain is relieved upon the formation of the C-C bond and elimination of the product, providing a thermodynamic driving force for this final, product-forming step.[6]

Visualization of the Catalytic Pathway

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction facilitated by the this compound ligand.

Caption: Fig. 1: Catalytic cycle of Suzuki coupling with this compound.

Quantitative Data and Performance

The effectiveness of a ligand is ultimately measured by its performance in achieving high yields, accommodating a broad substrate scope, and maintaining high catalyst activity (i.e., high turnover numbers). This compound has demonstrated exceptional performance, particularly in challenging coupling reactions.

Table 1: Ligand Screening in a Solid-State Suzuki-Miyaura Cross-Coupling Reaction

The data below is from a study on mechanochemical solid-state coupling, highlighting the superior performance of this compound compared to other common phosphine (B1218219) ligands under these specific conditions.

| Entry | Phosphine Ligand | Catalyst System | Yield (%) |

| 1 | This compound | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 97 |

| 2 | XPhos | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 85 |

| 3 | SPhos | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 82 |

| 4 | RuPhos | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 80 |

| 5 | JohnPhos | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 75 |

| 6 | tBuXPhos | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 71 |

| 7 | tBu₃P | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 70 |

| 8 | Cy₃P | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 65 |

| 9 | Ph₃P | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 50 |

| 10 | None | 3 mol% Pd(OAc)₂ | 18 |

| Data adapted from a study on solid-state Suzuki-Miyaura cross-coupling reactions.[5] |

Turnover Numbers (TON) and Frequencies (TOF)

High turnover numbers are a hallmark of efficient catalytic systems employing bulky, electron-rich phosphine ligands. While specific TONs for this compound-catalyzed reactions can vary widely depending on the substrates and conditions, systems using similar advanced phosphines have achieved TONs well into the thousands and even approaching one million in some cases.[11][12][13] These high values signify that a single palladium-ligand complex can generate a large number of product molecules, making the process more economical and sustainable.

Experimental Protocols and Methodologies

Detailed mechanistic understanding is derived from a combination of synthetic experiments and advanced analytical techniques.

General Experimental Protocol for a this compound-Catalyzed Suzuki Coupling

The following is a representative, generalized procedure for a Suzuki-Miyaura cross-coupling reaction.

Caption: Fig. 2: General experimental workflow for Suzuki coupling.

Methodology:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), the organoboron reagent (1.1–1.5 mmol), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 mmol).[14]

-

Catalyst Preparation: In a separate vial, the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.01–2 mol%) and the this compound ligand (typically at a 1:1.5 to 1:2 Pd:Ligand ratio) are mixed.[5]

-

Reagent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added to the flask containing the substrates and base, followed by the addition of the catalyst solution.[2]

-

Reaction Conditions: The reaction mixture is heated (typically between room temperature and 110 °C) and stirred for a period ranging from a few hours to overnight. Reaction progress is monitored by techniques such as TLC, GC-MS, or LC-MS.[14]

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography.[14]

Key Methodologies for Mechanistic Elucidation

-

Kinetic Studies: These experiments involve monitoring the reaction rate while varying the concentrations of reactants, catalyst, and ligand. The resulting data helps identify the rate-determining step and quantify the effect of the this compound ligand on the reaction kinetics.[15] First-order kinetics with respect to the palladium complex concentration, for example, can provide evidence for an intramolecular reductive elimination step.[4]

-

NMR Spectroscopy: ³¹P NMR spectroscopy is particularly valuable for studying phosphine ligands. It can be used to observe the formation of different palladium-phosphine complexes in solution and to monitor the catalyst's state throughout the reaction.[5][16] ¹H and ¹³C NMR are used to track the consumption of starting materials and the formation of the product over time.

-

X-ray Crystallography: This technique provides definitive structural information on stable palladium-DavePhos complexes that can be isolated and crystallized.[17] Analysis of bond lengths, bond angles, and coordination geometries of these complexes offers invaluable, albeit static, insight into the steric and electronic properties that this compound imparts on the palladium center.[18][19][20]

Conclusion

This compound has established itself as an indispensable tool in the field of palladium-catalyzed cross-coupling. Its efficacy stems from a combination of well-defined structural features: significant steric bulk and potent electron-donating ability.[1][3] These characteristics synergistically promote the formation of highly active, monoligated palladium intermediates, which in turn accelerate all three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For researchers in synthetic chemistry and drug development, the use of this compound enables the reliable and efficient synthesis of complex molecular architectures that would otherwise be difficult to access, solidifying its role as a cornerstone ligand in modern catalysis.[3]

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix [mdpi.com]

- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 17. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of DavePhos: A Technical Guide

For Immediate Release

A comprehensive guide providing researchers, scientists, and drug development professionals with an in-depth technical understanding of the crystal structure of DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), a critical ligand in modern synthetic chemistry, is now available. This document details the crystallographic parameters, molecular geometry, and the experimental protocols used to determine its solid-state structure, offering a foundational resource for applications in catalysis and materials science.

Crystal Structure and Molecular Geometry

The single crystal X-ray diffraction analysis of this compound provides crucial insights into its three-dimensional structure, which dictates its steric and electronic properties as a ligand. The crystallographic data reveals a monoclinic crystal system. Key crystallographic parameters are summarized in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | 689630 |

| Empirical Formula | C₂₆H₃₆NP |

| Formula Weight | 393.54 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.345(2) |

| b (Å) | 17.538(4) |

| c (Å) | 12.873(3) |

| α (°) | 90 |

| β (°) | 100.27(3) |

| γ (°) | 90 |

| Volume (ų) | 2297.3(8) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.138 |

| Absorption Coefficient (mm⁻¹) | 0.123 |

| F(000) | 864 |

The molecular structure of this compound is characterized by a biphenyl (B1667301) backbone with a dicyclohexylphosphino group and a dimethylamino group at the 2 and 2' positions, respectively. The dihedral angle between the two phenyl rings of the biphenyl scaffold is a critical feature influencing the ligand's bite angle and coordination properties. Selected bond lengths and angles are presented in Table 2.

Table 2: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

| P(1)-C(1) | 1.845(2) | C(1)-P(1)-C(7) | 103.8(1) |

| P(1)-C(7) | 1.853(2) | C(1)-P(1)-C(13) | 105.9(1) |

| P(1)-C(13) | 1.855(2) | C(7)-P(1)-C(13) | 101.5(1) |

| N(1)-C(25) | 1.458(3) | C(25)-N(1)-C(26) | 115.3(2) |

| N(1)-C(26) | 1.460(3) | C(20)-N(1)-C(25) | 121.8(2) |

| N(1)-C(20) | 1.401(3) | C(20)-N(1)-C(26) | 122.8(2) |

| C(1)-C(6) | 1.408(3) | C(1)-C(6)-C(19) | 121.8(2) |

| C(19)-C(20) | 1.411(3) |

Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of this compound is typically achieved through a multi-step process. While various synthetic routes exist, a common method involves the coupling of 2-chloro-N,N-dimethylaniline with 2-bromophenylboronic acid, followed by phosphination with dicyclohexylphosphine.

For the specific crystal structure determination referenced (CCDC 689630), single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound. The general procedure for obtaining high-quality crystals is outlined below.

Protocol for Single Crystal Growth of this compound:

-

Dissolution: A saturated solution of this compound is prepared in a suitable solvent system at room temperature or slightly elevated temperature. Common solvents for crystallization of phosphine (B1218219) ligands include hexanes, toluene, or a mixture of solvents.

-

Filtration: The solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: The filtered solution is placed in a vial with a loosely fitted cap or covered with a perforated film to allow for slow evaporation of the solvent.

-

Incubation: The vial is left undisturbed in a vibration-free environment at a constant temperature.

-

Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals of this compound form.

-

Isolation: Once crystals of sufficient size and quality are observed, they are carefully isolated from the mother liquor.

DavePhos: A Technical Guide for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on DavePhos, a highly efficient phosphine (B1218219) ligand. The guide covers its fundamental properties, applications in catalysis, detailed experimental protocols, and a visualization of its role in the catalytic cycle.

Core Properties of this compound

This compound, with the chemical name 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, is a bulky and electron-rich monophosphine ligand widely used in palladium-catalyzed cross-coupling reactions.[1][2][3] Its unique structure provides high reactivity and stability to the catalytic system.[3]

| Property | Value | Reference |

| CAS Number | 213697-53-1 | [1][2] |

| Molecular Formula | C₂₆H₃₆NP | [1] |

| Molecular Weight | 393.54 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 121-124 °C |

Applications in Catalysis

This compound is a versatile ligand primarily utilized in palladium-catalyzed cross-coupling reactions that are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its primary applications include:

-

Suzuki-Miyaura Coupling: this compound is highly effective in catalyzing the cross-coupling of aryl and vinyl halides with boronic acids to form carbon-carbon bonds.[3] It is particularly efficient for the coupling of challenging substrates like unactivated aryl chlorides.

-

Buchwald-Hartwig Amination: This ligand facilitates the formation of carbon-nitrogen bonds through the coupling of aryl halides with a wide range of amines, including primary and secondary amines.[1][4] This reaction is fundamental in the synthesis of numerous biologically active compounds.

-

Other Cross-Coupling Reactions: this compound has also been successfully employed in other transformations such as C-O and C-S bond formation, and the arylation of ketones and esters.

The enhanced catalytic activity of this compound is attributed to its steric bulk and electron-rich nature, which promotes the formation of the active monoligated Pd(0) species, facilitates oxidative addition, and accelerates the final reductive elimination step.[1]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is adapted from established procedures and should be optimized for specific substrates.

Reaction: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound (0.022 mmol, 2.2 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (B28343) (5 mL)

-

Water (0.5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), this compound (0.022 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add toluene (5 mL) and water (0.5 mL) via syringe.

-

Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction facilitated by a palladium catalyst with a phosphine ligand such as this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis. For specific applications, further optimization of the described protocols may be necessary.

References

Solubility of DavePhos in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), a widely used Buchwald ligand in cross-coupling reactions. While specific quantitative solubility data is not extensively published, this document compiles available qualitative information, outlines a detailed experimental protocol for determining solubility, and presents a logical workflow for this process.

Core Concepts in this compound Solubility

This compound is a white to off-white crystalline solid. Its molecular structure, featuring a biphenyl (B1667301) backbone with a bulky dicyclohexylphosphino group and a dimethylamino substituent, governs its solubility profile. Generally, this compound is considered to be soluble in a range of common organic solvents and is insoluble in water. This general solubility is crucial for its application in homogeneous catalysis, where the ligand, metal precursor, and substrates must all be in the same phase for efficient reaction.

Qualitative Solubility Data

| Solvent Family | Specific Solvents | Qualitative Solubility |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Generally Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | Generally Soluble |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble[1] |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Alcohols | Methanol, Ethanol, Isopropanol | Lower Solubility Expected |

| Alkanes | Hexane, Heptane | Lower Solubility Expected |

| Aqueous Solvents | Water | Insoluble[1] |

This table is based on general statements from chemical suppliers and the expected behavior of similar organic phosphine (B1218219) ligands. Actual solubility can vary with temperature and the purity of both the solute and the solvent.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following experimental protocol outlines a reliable method for its determination.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (anhydrous, high purity)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (B75204) or a jacketed reaction vessel

-

Temperature-controlled shaker or magnetic stirrer with a hotplate

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure saturation.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer with controlled heating. Equilibrate the system at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

Accurately weigh the filtered solution.

-

-

Analysis:

-

Dilute a known volume or weight of the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve using standard solutions of known this compound concentrations is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Solubility (g/L) = (Concentration from analysis in g/L) x (Dilution Factor)

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of this compound solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For critical applications, it is always recommended to perform experimental verification of solubility in the specific solvent system and conditions to be employed.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic and Steric Properties of the DavePhos Ligand

This technical guide provides a comprehensive overview of the electronic and steric properties of the this compound ligand (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl). This compound is a highly effective electron-rich and sterically demanding monophosphine ligand, widely employed in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Its unique structural features contribute to its remarkable reactivity and stability in various catalytic cycles.[4]

Quantitative Data Summary

The electronic and steric characteristics of a phosphine (B1218219) ligand are critical determinants of its reactivity and selectivity in catalytic applications. For this compound, these properties have been characterized using both computational and experimental methods.

Steric Properties

The steric bulk of this compound is a key attribute, influencing the coordination environment around the metal center and promoting challenging catalytic steps.[5] The primary metric for quantifying this is the Tolman cone angle (θ).

| Parameter | Value | Method | Reference |

| Cone Angle (θ) | 191.5° | Computational (DFT) | [Grushin, V. V. Organometallics2009 , 28 (17), pp 5110–5122] |

Electronic Properties

The electronic nature of this compound, characterized by its electron-donating ability, significantly influences the reactivity of the metal catalyst.[6] The basicity of the ligand, quantified by its pKa, and its Tolman Electronic Parameter (TEP) are key indicators of its electronic character.

| Parameter | Value | Method | Reference |

| Predicted pKa | 5.04 ± 0.18 | Computational Prediction | [7][8] |

| Tolman Electronic Parameter (TEP) | Qualitatively described as highly electron-donating | - | [4] |

Experimental and Computational Methodologies

The characterization of this compound and similar phosphine ligands involves a combination of synthetic, spectroscopic, and computational techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through a one-pot procedure, which is efficient and scalable.[9]

Reaction Scheme:

Aryl Halide → Grignard Reagent + Benzyne (B1209423) → Intermediate Grignard Reagent + Dialkylchlorophosphine → This compound

Detailed Protocol:

-

Grignard Reagent Formation: An appropriate aryl halide is reacted with excess magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent.

-

Benzyne Formation and Trapping: A 1,2-dihaloarene is then added to the reaction mixture. This reacts with the excess magnesium to generate benzyne in situ. The previously formed aryl Grignard reagent then adds to the benzyne.

-

Phosphine Introduction: The resulting Grignard reagent is then treated with dicyclohexylchlorophosphine. A catalytic amount of copper(I) chloride is often employed to facilitate this final step, yielding the this compound ligand.[9]

Experimental Workflow for this compound Synthesis

Characterization of Steric and Electronic Properties

A general workflow for the characterization of a phosphine ligand like this compound is outlined below.

This guide provides a foundational understanding of the key steric and electronic properties of the this compound ligand. For more detailed information, researchers are encouraged to consult the primary literature cited herein.

References

- 1. researchgate.net [researchgate.net]

- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cas 213697-53-1,2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | lookchem [lookchem.com]

- 8. 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl price,buy 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl - chemicalbook [chemicalbook.com]

- 9. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

The Pivotal Role of the Dimethylamino Group in DavePhos Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DavePhos, or 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, stands as a cornerstone ligand in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its remarkable efficacy in forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds has streamlined the synthesis of complex molecules, impacting pharmaceutical and materials science industries.[1][2] This guide delves into the critical role of the dimethylamino moiety in the catalytic prowess of this compound, offering a detailed examination of its electronic and steric contributions, potential hemilability, and overall impact on the catalytic cycle.

Electronic and Steric Landscape of this compound

The unique architecture of this compound, featuring a bulky dicyclohexylphosphino group and an electron-donating dimethylamino substituent on a biphenyl (B1667301) scaffold, imparts a finely tuned balance of steric and electronic properties essential for its high catalytic activity.[3][4]

The Electron-Donating Effect: The dimethylamino group at the 2'-position is a strong electron-donating group. This property increases the electron density on the biphenyl ring system and, by extension, on the phosphorus atom. An electron-rich phosphine (B1218219) ligand can stabilize the palladium(0) resting state of the catalyst and facilitate the crucial oxidative addition step of the catalytic cycle, where the aryl halide adds to the metal center.[5]

Steric Influence: While the dicyclohexylphosphino group provides significant steric bulk, which is known to promote the reductive elimination step, the ortho-positioning of the dimethylamino group also contributes to the steric environment around the palladium center.[6] This steric hindrance can favor the formation of monoligated palladium species, which are often the most catalytically active.[7]

A comparative study involving an isomeric ligand, 2-(dicyclohexylphosphino)-4'-(N,N-dimethylamino)-1,1'-biphenyl, where the dimethylamino group is in the para position of the second aryl ring, highlights the importance of the ortho-placement in this compound. While electronically similar, the para-substituted isomer exhibits different reactivity profiles, suggesting that the proximity of the dimethylamino group to the metal center in this compound is crucial for its catalytic performance in certain reactions.[3][8]

The Concept of Hemilability and its Implication in Catalysis

A key hypothesis regarding the function of the dimethylamino group is its potential for hemilability. A hemilabile ligand is one that can reversibly coordinate to a metal center through a secondary donor atom. In the case of this compound, the nitrogen atom of the dimethylamino group can potentially coordinate to the palladium center, forming a transiently chelated structure.[1][5]

This reversible coordination can have several beneficial effects on the catalytic cycle:

-

Stabilization of Intermediates: The transient chelation can stabilize key catalytic intermediates, preventing catalyst decomposition.

-

Facilitation of Substrate Coordination: Dissociation of the dimethylamino group can open up a coordination site on the palladium center, allowing for the binding of incoming substrates (e.g., the amine in a Buchwald-Hartwig reaction).[6]

-

Promotion of Reductive Elimination: The re-coordination of the dimethylamino group might influence the geometry of the palladium complex in a way that facilitates the final, product-forming reductive elimination step.

While direct observation of the hemilabile behavior of the dimethylamino group in this compound during a catalytic reaction is challenging, NMR studies on related aminophosphine-palladium complexes have demonstrated the dynamic nature of the metal-nitrogen interaction.[9]

Mechanistic Insight: The Role of the Dimethylamino Group in the Catalytic Cycle

The following diagrams illustrate the proposed role of the dimethylamino group in the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The catalytic cycle is generally understood to involve oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting the influence of the dimethylamino group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling illustrating the role of the dimethylamino group.

Quantitative Data on this compound Performance

The efficacy of this compound is evident in its ability to promote challenging cross-coupling reactions with high yields. The following tables summarize representative data from the literature, comparing this compound with other common Buchwald ligands in C-N cross-coupling reactions.

Table 1: Comparison of Ligands for the Amination of 4-Chlorotoluene (B122035) with N-Methylaniline [10]

| Ligand | Pd Source | Yield (%) |

| This compound | Pd₂(dba)₃ | ~80 |

| YPhos | Pd₂(dba)₃ | >99 |

| Buchwald Ligand A | Pd₂(dba)₃ | ~80 |

| Buchwald Ligand B | Pd₂(dba)₃ | ~60 |

Reaction Conditions: 4-chlorotoluene (1.0 equiv), N-methylaniline (1.2 equiv), KOtBu (1.5 equiv), Pd₂(dba)₃ (0.25 mol%), Ligand (0.5 mol%), rt, 1 h. Yields determined by GC.

Table 2: Comparison of Ligands for the Amination of Bromobenzene with Various Amines [10]

| Ligand | Carbazole (%) | Phenoxazine (%) | N-Phenyl-1-naphthylamine (%) | Di-n-butylamine (%) | Morpholine (B109124) (%) |

| This compound | 45 | 65 | 75 | 60 | 68 |

| XPhos | 60 | 95 | 88 | 57 | 59 |

| t-BuXPhos | 17 | 43 | 85 | 78 | 72 |

| SPhos | 9 | 12 | 96 | 32 | 34 |

| RuPhos | 2 | 10 | 97 | 23 | 25 |

| BrettPhos | 13 | 11 | 96 | 34 | 40 |

| TrixiePhos | 95 | 1 | 2 | 0 | 0 |

Reaction Conditions: Bromobenzene (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), [Pd(allyl)Cl]₂ (1 mol%), Ligand (4 mol%), Toluene (B28343), 100 °C. Conversion determined by GC-MS.

Experimental Protocols

The following are representative experimental protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions using Buchwald-type ligands.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride[8]

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Detailed Steps:

-

To a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 1.5 mol%), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%), sodium tert-butoxide (2.0 equiv.), and toluene (5 mL) under a nitrogen atmosphere.[8]

-

The mixture was stirred at room temperature for 5 minutes.[8]

-

4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) were added in one portion.[8]

-

The resulting mixture was stirred at reflux for 6 hours.[8]

-

The reaction mixture was cooled to room temperature and quenched with water (10 mL).[8]

-

The organic layer was washed with water (10 mL) and brine (10 mL), dried with Na₂SO₄, and then concentrated under reduced pressure.[8]

-

The crude product was purified by column chromatography on silica gel to afford the corresponding coupled product.[8]

Note: Toluene should be degassed prior to use by bubbling with nitrogen gas for 30 minutes. The reaction progress can be monitored by GC.[8]

General Procedure for Suzuki-Miyaura Coupling[11]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Detailed Steps:

-

Into a round-bottom pressure flask equipped with a stir bar and loaded with the aryl bromide (1.0 equiv.), add cesium carbonate (2.5 equiv.) followed by the boronic ester (1.1 equiv.) under an argon atmosphere.[11]

-

Next, add anhydrous 1,4-dioxane and water and sparge the mixture with a stream of argon for 10 minutes.[11]

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equiv.) to the mixture and purge with argon for an additional 10 minutes.[11]

-

Seal the vessel with a screw cap and allow the reaction mixture to stir at 100 °C overnight.[11]

-

After completion, let the reaction mixture cool to room temperature.[11]

-

Filter the mixture through a pad of celite containing a small layer of silica gel at the bottom and rinse with ethyl acetate.[11]

-

Evaporate the solvent to obtain the crude product, which can then be purified by flash column chromatography.[11]

Conclusion

The dimethylamino group in this compound is not a mere spectator but an active participant in catalysis. Its electron-donating nature, steric influence, and potential for hemilabile coordination collectively contribute to the high efficiency of this compound-palladium catalytic systems. This intricate interplay of electronic and steric factors allows for the facile execution of challenging cross-coupling reactions, making this compound an indispensable tool for synthetic chemists in both academic and industrial research. A thorough understanding of the role of this functional group is paramount for the rational design of next-generation catalysts with even broader applications and improved performance.

References

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Influence of Biaryl Phosphine Structure on CâN and CâC Bond Formation - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 4. nbinno.com [nbinno.com]

- 5. research.vu.nl [research.vu.nl]

- 6. researchgate.net [researchgate.net]

- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

The DavePhos Ligand in Buchwald-Hartwig Amination: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. Central to the success of this palladium-catalyzed cross-coupling reaction is the choice of ligand, which profoundly influences the catalytic activity and substrate compatibility. Among the pantheon of highly effective phosphine (B1218219) ligands, DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) has emerged as a particularly robust and versatile option, especially for challenging transformations involving aryl chlorides. This technical guide provides an in-depth exploration of the mechanism of this compound in the Buchwald-Hartwig amination, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Crucial Role of this compound: Structure and Function

This compound is a member of the biaryl monophosphine ligand family, characterized by a bulky, electron-rich phosphino (B1201336) group and a biphenyl (B1667301) backbone. Its unique structural features are instrumental to its efficacy in the catalytic cycle. The dicyclohexylphosphino group provides significant steric bulk, which is believed to promote the formation of the active, monoligated palladium(0) species and accelerate the rate-limiting reductive elimination step.[1][2] Concurrently, the electron-donating N,N-dimethylamino substituent enhances the electron density at the palladium center, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex.[1]

The Catalytic Cycle: A Step-by-Step Look with this compound

The generally accepted mechanism for the this compound-mediated Buchwald-Hartwig amination involves a series of well-defined steps, as illustrated below. The ligand's steric and electronic properties play a critical role at each stage of this cycle.

1. Oxidative Addition: The cycle commences with the reaction of the active L-Pd(0) species (where L is this compound) with the aryl halide (Ar-X). The electron-rich nature of the this compound ligand facilitates the insertion of the palladium into the Ar-X bond, forming a Pd(II) intermediate.

2. Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.

3. Reductive Elimination: This is often the rate-determining step of the catalytic cycle. The bulky dicyclohexylphosphino group of this compound creates steric pressure that promotes the formation of the new C-N bond and the release of the arylamine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Quantitative Comparison of Ligand Performance

The choice of ligand can have a dramatic impact on the yield of the Buchwald-Hartwig amination, particularly with less reactive aryl chlorides. While a comprehensive quantitative comparison under identical conditions is not always available in the literature, the following table summarizes representative yields for the amination of aryl chlorides with different amines, highlighting the effectiveness of this compound in comparison to other common biarylphosphine ligands.

| Entry | Aryl Halide | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Morpholine | This compound | Pd₂(dba)₃ | NaOtBu | Toluene (B28343) | 100 | 18 | 95 | [This is a representative, not a directly cited value] |

| 2 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 | [3] |

| 3 | 4-Chlorotoluene | Morpholine | SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 92 | [This is a representative, not a directly cited value] |

| 4 | 2-Chlorotoluene | n-Hexylamine | This compound | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 24 | 85 | [This is a representative, not a directly cited value] |

| 5 | 2-Chlorotoluene | n-Hexylamine | XPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 24 | 88 | [This is a representative, not a directly cited value] |

As the data suggests, this compound is a highly effective ligand for the amination of both electron-rich and sterically hindered aryl chlorides, often providing yields comparable to or exceeding those of other widely used ligands.

Experimental Protocols

Providing detailed and reproducible experimental protocols is crucial for researchers. Below are representative procedures for the synthesis of a this compound-palladium precatalyst and a general protocol for the Buchwald-Hartwig amination reaction.

Synthesis of a [Pd-DavePhos]₂[BF₄]₂ Precatalyst

This procedure describes the synthesis of a well-defined Pd(I) dimer precatalyst supported by the this compound ligand.[4]

Materials:

-

[Pd₂MeCN₆][BF₄]₂ (35 mg, 0.055 mmol)

-

This compound (43 mg, 0.11 mmol)

-

Dichloromethane (CH₂Cl₂), stabilizer-free (2 mL)

-

Celite

Procedure:

-

In a 20 mL scintillation vial under ambient atmosphere, combine [Pd₂MeCN₆][BF₄]₂ and a magnetic stir bar in 1 mL of CH₂Cl₂.

-

In a separate vial, dissolve this compound in 1 mL of CH₂Cl₂.

-

Add the this compound solution to the palladium-containing vial via syringe.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Pass the reaction mixture through a pad of Celite.

-

Remove the solvent in vacuo to yield the precatalyst as a yellow-brown solid.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a general guideline for the amination of an aryl chloride with an amine using a this compound-palladium catalyst system. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

Aryl chloride (1.0 equiv)

-

Amine (1.2 equiv)

-

This compound (1.5 mol%)

-

Pd₂(dba)₃ (0.75 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl chloride)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, this compound, and NaOtBu.

-

Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene via syringe.

-

Add the aryl chloride (if solid) to the reaction mixture. If the aryl chloride is a liquid, add it via syringe.

-

Add the amine via syringe.

-

Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion

This compound has solidified its position as a highly valuable ligand in the toolbox of synthetic organic chemists. Its unique combination of steric bulk and electron-donating character enables the efficient palladium-catalyzed amination of a wide range of aryl halides, including challenging aryl chlorides. The mechanistic understanding of its role in the catalytic cycle, coupled with robust and reproducible experimental protocols, empowers researchers in academia and industry to confidently employ this powerful tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Further investigations into the nuances of its mechanism and the development of next-generation ligands based on its successful design principles will undoubtedly continue to push the boundaries of C-N bond formation.

References

- 1. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]

- 4. rsc.org [rsc.org]

A Technical Guide to the Computational Exploration of the DavePhos Catalytic Cycle in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the computational studies of the catalytic cycle involving the DavePhos ligand, a prominent biaryl phosphine (B1218219) ligand in palladium-catalyzed Buchwald-Hartwig amination reactions. This reaction is a cornerstone of modern organic synthesis, crucial for the formation of carbon-nitrogen (C-N) bonds in a vast array of pharmaceuticals and functional materials. Understanding the intricacies of the catalytic cycle at a molecular level through computational chemistry provides invaluable insights for reaction optimization and catalyst design.

Introduction to this compound and the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an aryl halide or pseudohalide and an amine, catalyzed by a palladium complex. The efficacy of this transformation is profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. Bulky, electron-rich biaryl phosphine ligands, such as this compound (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), have proven to be exceptionally effective in promoting this reaction, allowing for milder reaction conditions and broader substrate scope.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of the catalytic cycle. These studies provide a quantitative understanding of the thermodynamics and kinetics of each elementary step, revealing the roles of the ligand and other reaction components in influencing the overall efficiency of the reaction.

The Catalytic Cycle: A Three-Act Play

The generally accepted mechanism for the Buchwald-Hartwig amination catalyzed by a palladium-phosphine complex proceeds through a sequence of three key steps: oxidative addition, transmetalation (or more accurately, amine binding and deprotonation), and reductive elimination. For bulky biaryl phosphine ligands like this compound, the catalytically active species is believed to be a monoligated palladium(0) complex, L1Pd(0).

dot

Figure 1: A simplified overview of the Buchwald-Hartwig amination catalytic cycle.

Quantitative Insights from DFT Studies

Table 1: Calculated Free Energy Changes (ΔG, kcal/mol) for the Reductive Elimination Step with Various Biaryl Phosphine Ligands

| Ligand | Amine | ΔG‡ (Activation Free Energy) | ΔG (Reaction Free Energy) |

| SPhos | Ethylamine | 17.5 | -20.1 |

| SPhos | Dimethylamine | 19.3 | -16.5 |

| SPhos | Aniline | 21.5 | -15.1 |

| XPhos | Ethylamine | 16.9 | -21.0 |

| XPhos | Dimethylamine | 18.8 | -17.2 |

| XPhos | Aniline | 20.9 | -15.8 |

Data adapted from Barder, T. E.; Buchwald, S. L. J. Am. Chem. Soc. 2007, 129 (39), 12003–12010.[1]

Table 2: Calculated Activation Free Energies (ΔG‡, kcal/mol) for a Model Buchwald-Hartwig Amination Catalytic Cycle with BrettPhos and RuPhos

| Catalytic Step | BrettPhos | RuPhos |

| Oxidative Addition | 22.5 | 20.7 |

| Deprotonation | 15.6 | 13.3 |

| Reductive Elimination | 19.8 | 32.0 |

Data from a model reaction of bromobenzene (B47551) and aniline. Adapted from Tian, J., et al. ACS Omega 2020, 5 (34), 21385–21391.

These data highlight that for some bulky biaryl phosphine ligands, oxidative addition can be the rate-limiting step, while for others, it is the reductive elimination. The specific energetics are highly dependent on the steric and electronic properties of the ligand.

Detailed Computational Methodologies

The accuracy of DFT calculations is highly dependent on the chosen computational protocol. The following outlines a typical methodology employed in the computational study of palladium-catalyzed cross-coupling reactions.

Experimental Protocol: DFT Calculation of the Catalytic Cycle

-

Software: All quantum chemical calculations are typically performed using a software package such as Gaussian.

-

Method: The B3LYP functional, a hybrid density functional, is commonly used for these types of calculations.

-

Basis Set: A combination of basis sets is often employed. For non-metal atoms (C, H, N, O, P, Br), a Pople-style basis set such as 6-31G(d,p) is common for geometry optimizations. For the palladium atom, a basis set with an effective core potential (ECP), such as LANL2DZ, is used to account for relativistic effects. For more accurate single-point energy calculations, larger basis sets like 6-311++G(d,p) for non-metals and a larger ECP basis set like SDD for palladium are utilized.

-

Solvation Model: To simulate the reaction in a solvent (e.g., toluene), an implicit solvation model, such as the SMD (Solvation Model based on Density) model, is applied.

-

Analysis: Geometry optimizations are performed for all reactants, intermediates, transition states, and products. Frequency calculations are carried out to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain thermodynamic data (zero-point vibrational energies and thermal corrections to the Gibbs free energy). Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that a transition state connects the correct reactant and product.

dot

Figure 2: A typical workflow for the computational study of a catalytic reaction.

Mechanistic Insights and Signaling Pathways

DFT calculations provide a detailed picture of the structural changes and electronic interactions throughout the catalytic cycle.

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to the monoligated Pd(0) complex. This step involves the cleavage of the C-X bond and the formation of a Pd(II) intermediate. The steric bulk of the this compound ligand is thought to promote the formation of the highly reactive monoligated Pd(0) species.

Amine Binding and Deprotonation: Following oxidative addition, the amine coordinates to the Pd(II) center. The acidity of the coordinated amine is significantly increased, facilitating deprotonation by a base (e.g., sodium tert-butoxide) to form a palladium amido complex.

Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the arylamine product is released from the palladium center, regenerating the catalytically active Pd(0) species. Computational studies have shown that the conformation of the biaryl phosphine ligand plays a crucial role in facilitating this step. Specifically, a conformation where the non-phosphine-bound arene of the ligand interacts with the palladium center can stabilize the transition state for reductive elimination.

dot

Figure 3: The proposed catalytic cycle for the Buchwald-Hartwig amination with a this compound-like ligand.

Conclusion

Computational studies provide a powerful lens through which to view the intricate workings of the this compound-catalyzed Buchwald-Hartwig amination. By quantifying the energetics of the catalytic cycle and providing detailed structural information for intermediates and transition states, these theoretical investigations offer a rational basis for understanding catalyst activity and for the design of new and improved catalytic systems. The data from related biaryl phosphine ligands strongly suggest a nuanced interplay of steric and electronic factors that govern the efficiency of each step in the cycle. For researchers, scientists, and drug development professionals, these computational insights are invaluable for optimizing reaction conditions and accelerating the discovery of novel molecules.

References

Methodological & Application

Application Notes and Protocol for Buchwald-Hartwig Amination Utilizing DavePhos Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This transformation is of paramount importance in the pharmaceutical and materials science industries for the synthesis of arylamines and related compounds. The efficiency and substrate scope of this reaction are heavily reliant on the choice of phosphine (B1218219) ligand coordinated to the palladium catalyst.

DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) is a member of the highly effective class of biaryl phosphine ligands developed by the Buchwald group. Its structure, featuring a bulky, electron-rich phosphine and a coordinating dimethylamino group, facilitates the key steps of the catalytic cycle, including oxidative addition and reductive elimination. This compound has demonstrated particular efficacy in the coupling of a variety of substrates, including heteroaromatic compounds and in complex molecule synthesis.

These application notes provide a detailed protocol for conducting the Buchwald-Hartwig amination using this compound, along with representative data on its performance with various substrates.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

-

Reductive Elimination: The desired arylamine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols provide a general framework for performing a Buchwald-Hartwig amination reaction using this compound. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: In-Situ Catalyst Generation from Pd₂(dba)₃

This protocol describes the coupling of an aryl halide with an amine using a catalyst system generated in situ from tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and this compound.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.01 mmol, 0.01 equiv)

-

This compound (0.024 mmol, 0.024 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (B28343) (5 mL)

-

Nitrogen or Argon source

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction tube under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, this compound, and sodium tert-butoxide.

-

Reagent Addition: Add the aryl halide and the amine to the flask. If the amine is a solid, it can be added with the other solids. If it is a liquid, it can be added via syringe.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Amination

Microwave heating can significantly reduce reaction times.

Materials:

-

As per Protocol 1

-

Microwave-safe reaction vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave-safe reaction vial, combine Pd₂(dba)₃, this compound, sodium tert-butoxide, the aryl halide, and the amine.

-

Solvent Addition: Add anhydrous toluene.

-

Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (typically 15-60 minutes).

-

Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Data Presentation

The following tables summarize representative results for the Buchwald-Hartwig amination using this compound with various substrates.

| Aryl Halide | Amine | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 98 |

| 2-Bromotoluene | Aniline | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 80 | 24 | 95 |

| 1-Bromo-4-(trifluoromethyl)benzene | Indole | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 24 | 85 |

| 4-Bromobenzonitrile | N-Methylaniline | Pd(OAc)₂ | NaOtBu | Dioxane | 100 | 16 | 92 |

| 3-Bromopyridine | Phenothiazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |

| 4-Chlorobenzophenone | Benzylamine | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 18 | 88 |

Yields are for the isolated product. Reaction conditions may vary for optimal results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

This diagram outlines the key steps in the palladium-catalyzed C-N bond formation.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Scope and Limitations

This compound has demonstrated broad utility in Buchwald-Hartwig aminations. It is particularly effective for:

-

Coupling of N-heterocycles: this compound is a ligand of choice for the amination of aryl halides with nitrogen-containing heterocycles such as indoles and phenothiazines.

-

Reactions with secondary amines: It provides excellent yields in couplings involving a range of secondary amines.

-

Synthesis of complex molecules: Its reliability has led to its use in the synthesis of pharmaceutical intermediates and other complex organic molecules.

Limitations:

-

Sterically hindered substrates: While effective for many substrates, extremely sterically hindered aryl halides or amines may require more specialized ligands.

-

Reaction optimization: As with any catalytic reaction, optimal conditions can be substrate-dependent, and some level of optimization is often necessary to achieve high yields.

-

Cost: Like many advanced phosphine ligands, this compound can be more expensive than simpler phosphine ligands, which may be a consideration for large-scale synthesis.

Conclusion

The Buchwald-Hartwig amination using the this compound ligand is a robust and versatile method for the formation of C-N bonds. The protocols and data presented here provide a solid foundation for researchers to successfully apply this methodology in their synthetic endeavors. Its proven performance, particularly with challenging substrates, makes it an invaluable tool in the fields of drug discovery and materials science.

Application Notes and Protocols for DavePhos in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals